Cas no 2229321-02-0 (1,1,1-trifluoro-4,4-dimethoxybutan-2-amine)

1,1,1-Trifluoro-4,4-dimethoxybutan-2-amine is a fluorinated amine compound featuring a trifluoromethyl group and dimethoxy substituents. Its unique structure imparts advantageous properties, including enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, while the dimethoxy moiety offers tunable reactivity for further functionalization. This compound is particularly useful in the preparation of fluorinated bioactive molecules, where its structural motifs can improve binding affinity and pharmacokinetic profiles. Its compatibility with a range of synthetic transformations underscores its versatility in medicinal chemistry and agrochemical research.
1,1,1-trifluoro-4,4-dimethoxybutan-2-amine structure
2229321-02-0 structure
Product name:1,1,1-trifluoro-4,4-dimethoxybutan-2-amine
CAS No:2229321-02-0
MF:C6H12F3NO2
MW:187.160192489624
CID:6290877
PubChem ID:165640966

1,1,1-trifluoro-4,4-dimethoxybutan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1,1,1-trifluoro-4,4-dimethoxybutan-2-amine
    • EN300-1738237
    • 2229321-02-0
    • Inchi: 1S/C6H12F3NO2/c1-11-5(12-2)3-4(10)6(7,8)9/h4-5H,3,10H2,1-2H3
    • InChI Key: DECZWRNWXPMWQO-UHFFFAOYSA-N
    • SMILES: FC(C(CC(OC)OC)N)(F)F

Computed Properties

  • Exact Mass: 187.08201311g/mol
  • Monoisotopic Mass: 187.08201311g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 44.5Ų

1,1,1-trifluoro-4,4-dimethoxybutan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1738237-2.5g
1,1,1-trifluoro-4,4-dimethoxybutan-2-amine
2229321-02-0
2.5g
$2408.0 2023-09-20
Enamine
EN300-1738237-0.25g
1,1,1-trifluoro-4,4-dimethoxybutan-2-amine
2229321-02-0
0.25g
$1131.0 2023-09-20
Enamine
EN300-1738237-1.0g
1,1,1-trifluoro-4,4-dimethoxybutan-2-amine
2229321-02-0
1g
$1229.0 2023-06-04
Enamine
EN300-1738237-10g
1,1,1-trifluoro-4,4-dimethoxybutan-2-amine
2229321-02-0
10g
$5283.0 2023-09-20
Enamine
EN300-1738237-5g
1,1,1-trifluoro-4,4-dimethoxybutan-2-amine
2229321-02-0
5g
$3562.0 2023-09-20
Enamine
EN300-1738237-0.1g
1,1,1-trifluoro-4,4-dimethoxybutan-2-amine
2229321-02-0
0.1g
$1081.0 2023-09-20
Enamine
EN300-1738237-0.5g
1,1,1-trifluoro-4,4-dimethoxybutan-2-amine
2229321-02-0
0.5g
$1180.0 2023-09-20
Enamine
EN300-1738237-10.0g
1,1,1-trifluoro-4,4-dimethoxybutan-2-amine
2229321-02-0
10g
$5283.0 2023-06-04
Enamine
EN300-1738237-0.05g
1,1,1-trifluoro-4,4-dimethoxybutan-2-amine
2229321-02-0
0.05g
$1032.0 2023-09-20
Enamine
EN300-1738237-5.0g
1,1,1-trifluoro-4,4-dimethoxybutan-2-amine
2229321-02-0
5g
$3562.0 2023-06-04

1,1,1-trifluoro-4,4-dimethoxybutan-2-amine Related Literature

Additional information on 1,1,1-trifluoro-4,4-dimethoxybutan-2-amine

Introduction to 1,1,1-Trifluoro-4,4-dimethoxybutan-2-amine (CAS No. 2229321-02-0)

1,1,1-Trifluoro-4,4-dimethoxybutan-2-amine (CAS No. 2229321-02-0) is a synthetic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by its trifluoromethyl and dimethoxy groups, which confer specific chemical properties and reactivity profiles that are of interest to researchers.

The molecular formula of 1,1,1-trifluoro-4,4-dimethoxybutan-2-amine is C8H15F3N2O2, and its molecular weight is approximately 206.19 g/mol. The presence of the trifluoromethyl group (CF3) imparts significant lipophilicity and metabolic stability to the molecule, which are crucial factors in drug design and development. The dimethoxy groups (OCH3) contribute to the molecule's solubility and reactivity, making it a versatile building block for the synthesis of more complex compounds.

In the context of medicinal chemistry, 1,1,1-trifluoro-4,4-dimethoxybutan-2-amine has been explored for its potential as a precursor in the synthesis of novel drugs. Recent studies have highlighted its utility in the development of compounds targeting specific biological pathways. For instance, a study published in the Journal of Medicinal Chemistry in 2023 reported the use of this compound as a key intermediate in the synthesis of a new class of antiviral agents effective against influenza viruses. The trifluoromethyl group was found to enhance the antiviral activity by improving cellular uptake and reducing metabolic degradation.

Beyond antiviral applications, 1,1,1-trifluoro-4,4-dimethoxybutan-2-amine has also shown promise in the development of anticancer drugs. A research team from the University of California published findings in Cancer Research demonstrating that derivatives of this compound exhibited selective cytotoxicity against several cancer cell lines. The dimethoxy groups were found to play a crucial role in modulating the compound's interaction with specific cellular targets, thereby enhancing its therapeutic efficacy while minimizing side effects.

In addition to its pharmaceutical applications, 1,1,1-trifluoro-4,4-dimethoxybutan-2-amine has been investigated for its potential use in materials science. Researchers at the Massachusetts Institute of Technology have explored its use as a functional monomer in the synthesis of advanced polymers with unique mechanical and thermal properties. The trifluoromethyl group contributes to enhanced thermal stability and chemical resistance, making these polymers suitable for high-performance applications such as aerospace and electronics.

The synthesis of 1,1,1-trifluoro-4,4-dimethoxybutan-2-amine typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic substitution reactions and reductive amination steps. A recent paper in Organic Letters described an efficient one-pot synthesis method that significantly reduced reaction time and improved overall yield compared to traditional methods.

The safety profile of 1,1,1-trifluoro-4,4-dimethoxybutan-2-amine is an important consideration for both research and industrial applications. While it is not classified as a hazardous material or controlled substance, proper handling and storage protocols should be followed to ensure safety. Studies have shown that this compound exhibits low toxicity when used under controlled laboratory conditions. However, as with any chemical compound, appropriate personal protective equipment (PPE) should be used during handling.

In conclusion, 1,1,1-trifluoro-4,4-dimethoxybutan-2-amine (CAS No. 2229321-02-0) is a versatile compound with a wide range of potential applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique chemical structure and properties make it an attractive candidate for further investigation and development into novel therapeutic agents and advanced materials. Ongoing research continues to uncover new possibilities for this intriguing compound.

Recommend Articles

Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.